Cas no 1522-41-4 (Ethyl 2-fluoroacetoacetate)

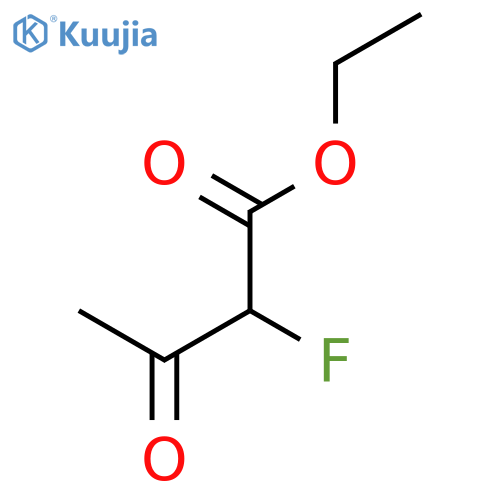

Ethyl 2-fluoroacetoacetate structure

商品名:Ethyl 2-fluoroacetoacetate

Ethyl 2-fluoroacetoacetate 化学的及び物理的性質

名前と識別子

-

- Ethyl-2-fluoroacetoacetate

- 2-FLUORO-3-OXO-BUTANOIC ACID ETHYL ESTER

- 2-FLUORO-3-OXO-BUTYRIC ACID ETHYL ESTER

- FLUOROACETOACETIC ACID ETHYL ESTER

- ETHYL-2-FLUORO-3-OXOBUTANOATE

- ETHYL 2-FLUORO-3-OXOBUTYRATE

- BUTYRIC ACID, 2-FLUORO-3-OXO-, ETHYL ESTER

- 2-Fluoroacetoacetic Acid Ethyl Ester

- Ethyl 2-Fluoroacetoacetate

- ethyl 2-fluoro-3-oxobutanoate

- 2-Fluoro-3-oxobutanoic acid ethyl ester

- NSC 24563

- Ethy 2-fluoroacetoacetate

- ethyle2-fluoroacetoacetate

- ETHYL 2-FLUORO-3-OXOBUTYRAT

- Ethyl 2-fluoroacetoacetate,97%

- ethyl2-fluoroacetoacetate

- ethyl 2-fluoro-3-oxo-butanoate

- butanoic acid, 2-fluoro-3-oxo-, ethyl ester

- NSC24563

- ethyl 2-fluoroac

- FS-3902

- FT-0633633

- EN300-28252

- MFCD00215830

- CS-0151900

- ethyl2-fluoro-3-oxobutanoate

- DTXSID70282119

- SCHEMBL250103

- 2-Fluoro-3-oxobutanoic acid ethyl ester;Ethyl 2-fluoro-3-oxobutanoate;Ethyl 2-fluoro-3-oxobutyrate;NSC 24563

- SY010210

- NS00008330

- EC 629-671-3

- ethyl 2-fluoroacetoacetat

- SHTFQLHOTAJQRJ-UHFFFAOYSA-N

- NSC-24563

- AT18756

- Z254254500

- F0471

- J-008906

- 1522-41-4

- ethyl 2-fluoro-acetoacetate

- AKOS005063504

- AM84482

- BBL101791

- STL555588

- DB-043134

- FE78200

- 629-671-3

- Ethyl 2-fluoroacetoacetate

-

- MDL: MFCD00215830

- インチ: 1S/C6H9FO3/c1-3-10-6(9)5(7)4(2)8/h5H,3H2,1-2H3

- InChIKey: SHTFQLHOTAJQRJ-UHFFFAOYSA-N

- ほほえんだ: FC([H])(C(C([H])([H])[H])=O)C(=O)OC([H])([H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 148.05400

- どういたいしつりょう: 148.054

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 4

- 複雑さ: 144

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 43.4

- 互変異性体の数: 5

- 疎水性パラメータ計算基準値(XlogP): 0.8

じっけんとくせい

- 色と性状: まだ確定していません。

- 密度みつど: 1.181 g/mL at 25 °C(lit.)

- ふってん: 85°C/19mmHg(lit.)

- フラッシュポイント: 華氏温度:194°f

摂氏度:90°c - 屈折率: n20/D 1.414(lit.)

- PSA: 43.37000

- LogP: 0.47660

- ようかいせい: 未確定

Ethyl 2-fluoroacetoacetate セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H227-H315-H319

- 警告文: P210-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P403+P235-P501

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36

-

危険物標識:

- リスク用語:R36/37/38

- セキュリティ用語:S26-36

Ethyl 2-fluoroacetoacetate 税関データ

- 税関コード:29183000

Ethyl 2-fluoroacetoacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28252-0.5g |

ethyl 2-fluoro-3-oxobutanoate |

1522-41-4 | 93% | 0.5g |

$19.0 | 2023-09-09 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F0471-25g |

Ethyl 2-fluoroacetoacetate |

1522-41-4 | 94.0%(GC) | 25g |

¥970.0 | 2022-05-30 | |

| Enamine | EN300-28252-1.0g |

ethyl 2-fluoro-3-oxobutanoate |

1522-41-4 | 92% | 1g |

$24.0 | 2023-05-03 | |

| Enamine | EN300-28252-100.0g |

ethyl 2-fluoro-3-oxobutanoate |

1522-41-4 | 92% | 100g |

$211.0 | 2023-05-03 | |

| Apollo Scientific | PC0995-25g |

Ethyl 2-fluoroacetoacetate |

1522-41-4 | 97+% | 25g |

£28.00 | 2025-03-21 | |

| TRC | E918328-250mg |

Ethyl 2-Fluoroacetoacetate |

1522-41-4 | 250mg |

$ 50.00 | 2022-06-05 | ||

| TRC | E918328-500mg |

Ethyl 2-Fluoroacetoacetate |

1522-41-4 | 500mg |

$ 65.00 | 2022-06-05 | ||

| Fluorochem | 008668-25g |

Ethyl 2-fluoroacetoacetate |

1522-41-4 | >95.0%(GC) | 25g |

£49.00 | 2022-02-28 | |

| Oakwood | 008668-25g |

Ethyl 2-fluoroacetoacetate |

1522-41-4 | 95% | 25g |

$70.00 | 2024-07-19 | |

| abcr | AB148315-25 g |

Ethyl 2-fluoro-3-oxo-butanoate, 98%; . |

1522-41-4 | 98% | 25g |

€192.00 | 2022-06-02 |

Ethyl 2-fluoroacetoacetate 関連文献

-

Jia-Jia Cao,Xiang Wang,Shun-Yi Wang,Shun-Jun Ji Chem. Commun. 2014 50 12892

-

Hongbo Zhang,Jiteng Chen,Xiao-Ming Zhao Org. Biomol. Chem. 2016 14 7183

-

Richard D. Chambers,Mark A. Fox,Darren Holling,Takashi Nakano,Takashi Okazoe,Graham Sandford Lab Chip 2005 5 191

-

Richard D. Chambers,Darren Holling,Robert C. H. Spink,Graham Sandford Lab Chip 2001 1 132

1522-41-4 (Ethyl 2-fluoroacetoacetate) 関連製品

- 180287-02-9(2-Fluoro-3-oxopentanoic Acid Methyl Ester)

- 759-67-1(Ethyl 2-fluoro-3-oxopentanoate)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1522-41-4)Ethyl 2-fluoroacetoacetate

清らかである:99%/99%

はかる:100g/500g

価格 ($):170.0/421.0